molecular formula C5H11N3 B1142946 PYRROLIDINE-1-CARBOXIMIDAMIDE CAS No. 1224710-97-7

PYRROLIDINE-1-CARBOXIMIDAMIDE

Cat. No.: B1142946
CAS No.: 1224710-97-7
M. Wt: 113
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine-1-carboximidamide is a nitrogen-containing heterocyclic compound with a five-membered ring structure. It is a derivative of pyrrolidine, which is widely used in organic synthesis and medicinal chemistry due to its unique properties and reactivity. This compound is known for its potential biological activities and is used as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The general reaction scheme is as follows: [ \text{Pyrrolidine} + \text{Cyanamide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine-1-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Pyrrolidine-1-carboximidamide can be compared with other similar compounds, such as:

  • Pyrrolidine-2-carboximidamide
  • Pyrrolidine-3-carboximidamide
  • Pyrrolidine-4-carboximidamide

Uniqueness: this compound is unique due to its specific position of the carboximidamide group on the pyrrolidine ring, which can influence its reactivity and biological activity. The position of the functional group can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

CAS No.

1224710-97-7

Molecular Formula

C5H11N3

Molecular Weight

113

Synonyms

PYRROLIDINE-1-CARBOXIMIDAMIDE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.